2,7-Dichlorobenzo[d]thiazole
Overview
Description
2,7-Dichlorobenzo[d]thiazole is a heterocyclic organic compound with the molecular formula C7H3Cl2NS. It belongs to the class of thiazole compounds, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazoles, in general, are known for their diverse biological activities, which are likely due to their interaction with various biological targets .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is reported to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 3.41, indicating its potential to cross biological membranes .
Result of Action
Thiazole derivatives are known for their diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is worth noting that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
2,7-Dichlorobenzo[d]thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes involves the formation of a stable complex, which can lead to the inhibition of enzyme activity. Additionally, this compound has been shown to interact with other biomolecules such as nucleic acids, potentially affecting gene expression and cellular function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In certain cell lines, this compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of transcription factors, resulting in the upregulation or downregulation of specific genes. Furthermore, this compound has been reported to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For instance, the inhibition of cytochrome P450 enzymes by this compound can affect the metabolism of other compounds, leading to altered pharmacokinetics and pharmacodynamics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature and pH . Over time, this compound can undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the biotransformation of this compound into reactive metabolites, which can further interact with cellular macromolecules. The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its lipophilicity and interaction with transport proteins . This compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dichlorobenzo[d]thiazole can be synthesized through several methods. One common synthetic route involves the cyclization of 2,7-dichloroaniline with carbon disulfide and sulfur monochloride under acidic conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichlorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Scientific Research Applications
2,7-Dichlorobenzo[d]thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorobenzo[d]thiazole
- 2,5-Dichlorobenzo[d]thiazole
- 2,4-Dichlorobenzo[d]thiazole
Uniqueness
2,7-Dichlorobenzo[d]thiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atoms on the benzothiazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other dichlorobenzo[d]thiazole derivatives .
Properties
IUPAC Name |
2,7-dichloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKFIAXHERNXNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462272 | |
Record name | 2,7-Dichlorobenzo[d]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-23-6 | |
Record name | 2,7-Dichlorobenzo[d]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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